molecular formula C5H5BBrNO2 B1291864 5-Bromopyridine-2-boronic acid CAS No. 652148-97-5

5-Bromopyridine-2-boronic acid

Cat. No.: B1291864
CAS No.: 652148-97-5
M. Wt: 201.82 g/mol
InChI Key: DTEZDGLOEZASOA-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a boronic acid group at the 2nd position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Biochemical Analysis

Biochemical Properties

5-Bromopyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of complex organic molecules. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling . Additionally, the compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability, proliferation, and differentiation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of organic molecules . The compound interacts with enzymes such as kinases, phosphatases, and oxidoreductases, which play crucial roles in metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. The distribution of this compound can influence its activity and function, as the compound’s localization within specific cellular regions can affect its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods to synthesize 5-Bromopyridine-2-boronic acid:

Industrial Production Methods: Industrial production of this compound typically employs scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromopyridine-2-boronic acid is unique due to its specific substitution pattern, which makes it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its versatility in various synthetic applications set it apart from other similar compounds .

Properties

IUPAC Name

(5-bromopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEZDGLOEZASOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628582
Record name (5-Bromopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652148-97-5
Record name (5-Bromopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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